5-Chlorovaleronitrile
Overview
Description
It is a colorless to slightly yellow liquid and is used as an intermediate in the synthesis of various chemicals . The compound is known for its applications in the pharmaceutical and agricultural industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorovaleronitrile can be synthesized through the reaction of 1,4-dichlorobutane with sodium cyanide in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in water at a temperature range of 80-85°C for about 6 hours . The resulting product is then hydrolyzed in concentrated hydrochloric acid to form 5-chlorovaleric acid, which is subsequently reacted with thionyl chloride to yield 5-chlorovaleryl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature and reaction times. The process includes the use of 1,4-dichlorobutane and sodium cyanide, followed by hydrolysis and chlorination steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chlorovaleronitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 5-chlorovaleric acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide, potassium hydroxide, and various amines.
Hydrolysis: Concentrated hydrochloric acid is used for hydrolysis reactions.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
5-Chlorovaleric Acid: Formed through hydrolysis.
Amines: Formed through reduction reactions.
Various Substituted Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Chlorovaleronitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 5-Chlorovaleronitrile involves its interaction with specific molecular targets, leading to various biochemical effects. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s nitrile group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobutyronitrile
- 5-Chlorovaleroyl Chloride
- Methyl 5-chlorovalerate
- Ethyl 5-bromovalerate
Uniqueness
5-Chlorovaleronitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous compounds. Its reactivity and functional groups make it particularly valuable in the pharmaceutical and agricultural industries .
Properties
IUPAC Name |
5-chloropentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN/c6-4-2-1-3-5-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAWFGSXRPCFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211898 | |
Record name | 5-Chlorovaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-87-1 | |
Record name | 5-Chloropentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6280-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorovaleronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorovaleronitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chlorovaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorovaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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